1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound featuring a piperazine ring substituted with a sulfonyl group and a brominated aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves multiple steps:
Bromination: The starting material, 2-methoxy-4-methylbenzenesulfonyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Piperazine Substitution: The brominated intermediate is then reacted with piperazine under basic conditions to form the piperazine derivative.
Acylation: Finally, the piperazine derivative is acylated with ethanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Solvent recovery and recycling, as well as waste minimization strategies, would be integral to the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.
Hydrolysis: The ethanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Conversion to hydroxyl derivatives.
Reduction: Formation of methyl derivatives.
Scientific Research Applications
1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs, particularly in the development of central nervous system agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring provides structural rigidity and proper orientation for binding. The bromine atom may enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-one: Lacks the bromine atom, resulting in different binding properties.
1-[4-(5-Chloro-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and binding affinity.
Uniqueness
1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-10-8-13(21-3)14(9-12(10)15)22(19,20)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLHDZXOIKDTPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C(=O)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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